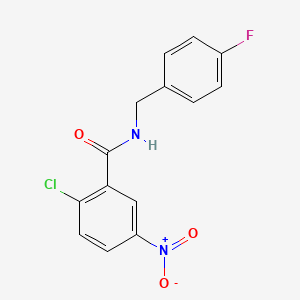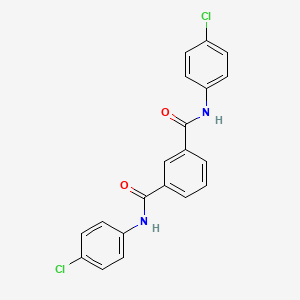![molecular formula C17H24N2O5S B5882395 1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonyl piperazines and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling, which may contribute to its neuroprotective properties.
Biochemical and physiological effects:
1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress in various tissues, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine in lab experiments include its potential therapeutic properties, its relatively low toxicity, and its ability to target specific enzymes and receptors. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. These include:
1. Further studies to elucidate its mechanism of action and potential side effects.
2. Studies to optimize its synthesis and purification methods.
3. Studies to evaluate its potential as a therapeutic agent in various diseases.
4. Studies to explore its potential as a tool for drug discovery and development.
5. Studies to investigate its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and tool for drug discovery and development.
Métodos De Síntesis
The synthesis of 1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with cyclobutylcarbonyl piperazine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been studied for its potential therapeutic properties in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, it has been studied for its potential as an anti-inflammatory and anti-thrombotic agent.
Propiedades
IUPAC Name |
cyclobutyl-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-7-6-14(12-16(15)24-2)25(21,22)19-10-8-18(9-11-19)17(20)13-4-3-5-13/h6-7,12-13H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOLDMDPRWSKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

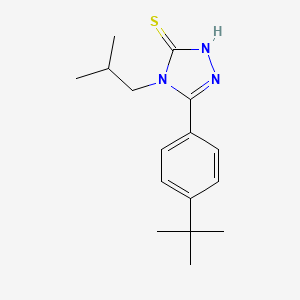
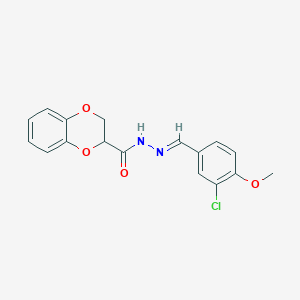
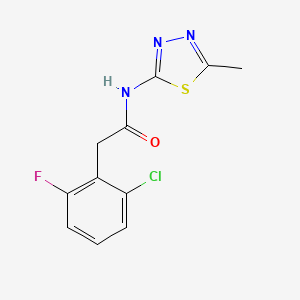
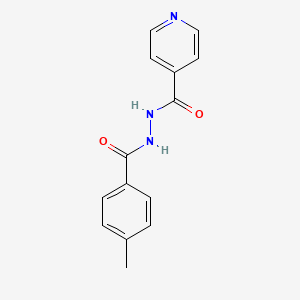
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

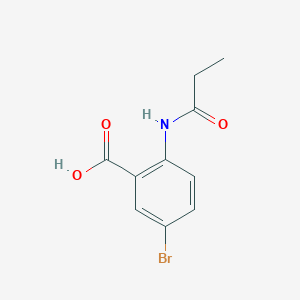
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
